![molecular formula C15H11BrN2O B11952331 (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 853334-57-3](/img/structure/B11952331.png)
(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone
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Overview
Description
(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone is a halogenated aromatic compound with the molecular formula C₁₅H₁₁BrN₂O and a molecular weight of 315.17 g/mol . Its structure comprises a 7-methylimidazo[1,2-a]pyridine core linked to a 4-bromophenyl group via a methanone bridge. Key identifiers include:
- CAS RN: Methanone, (4-bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)
- ChemSpider ID: 21491624
- MDL Number: MFCD07799958
The compound’s imidazo-pyridine scaffold is notable for its pharmacological relevance, particularly in targeting ion channels and receptors (e.g., P2X3, K2P channels) . The bromine atom at the para position of the phenyl group enhances its steric and electronic properties, influencing binding affinity and metabolic stability compared to non-halogenated analogs .
Preparation Methods
The synthesis of (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 7-methylimidazo[1,2-a]pyridine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Radical Reactions: Functionalization of the imidazo[1,2-a]pyridine scaffold via radical reactions is also possible.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone exhibits notable biological activities, making it a candidate for various applications:
-
Anticancer Research :
- Compounds with similar structures have been explored for their potential in cancer treatment. The imidazo[1,2-a]pyridine scaffold is known for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies suggest that this compound could serve as a lead compound for developing new anticancer agents due to its structural similarities to other biologically active imidazole derivatives .
-
Neurotoxicity Studies :
- The neurotoxic potential of related compounds has been studied extensively. For instance, the impact of similar compounds on acetylcholinesterase activity and oxidative stress indicators in aquatic organisms has been documented. Such studies highlight the importance of understanding the neurotoxic effects of this compound on neuronal health .
- Pharmaceutical Chemistry :
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Phenyl Groups
Halogenation significantly impacts bioactivity and physicochemical properties. Key comparisons include:
Key Observations :
- Halogen Effects : The bromine atom in the target compound provides greater hydrophobicity and van der Waals interactions compared to chlorine in the 4-chlorophenyl analog . This may enhance target binding but reduce solubility.
- Selectivity : BLU-5937, despite structural similarities, incorporates a piperidine-carboxylate group, enabling >24 μM selectivity for P2X3 over P2X2/3 receptors . The target compound lacks this moiety, suggesting divergent pharmacological profiles.
- Channel Modulation : BAY10000493 shares the 4-bromophenyl-imidazo-pyridine core but includes a piperazine-fluorophenyl extension, enabling intracellular X-gate closure in K2P3.1 channels .
Imidazo-Pyridine Derivatives with Varied Substituents
Modifications to the imidazo-pyridine core or methanone-linked groups alter bioactivity:
Key Observations :
- Antiparasitic Activity : Triazole-piperazine derivatives (e.g., compounds in ) demonstrate antileishmanial activity, suggesting that analogous modifications to the target compound could expand its therapeutic scope.
Biological Activity
The compound (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone is a member of the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromophenyl group and an imidazo[1,2-a]pyridine moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it may inhibit specific enzymes or receptors involved in critical signaling pathways associated with cell proliferation and survival. The presence of the bromine atom enhances its binding affinity through halogen bonding, which is crucial for its biological efficacy.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of related compounds within the imidazo[1,2-a]pyridine class. For instance, derivatives have shown moderate activity against Mycobacterium tuberculosis, with halogenated variants (e.g., bromine) exhibiting enhanced efficacy compared to their non-halogenated counterparts .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Organism | Zone of Inhibition (mm) | Activity Level |
---|---|---|---|
Compound A | E. coli | 15 | Moderate |
Compound B | S. aureus | 10 | Mild |
This compound | M. tuberculosis | Not specified | Moderate |
Anticancer Potential
Research indicates that imidazo[1,2-a]pyridine derivatives possess anticancer properties. For example, compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .
Table 2: Anticancer Activity
Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound C | A-431 | <10 | Kinase inhibition |
This compound | Jurkat T-cells | Not specified | Apoptosis induction |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of electron-withdrawing groups like bromine at the para position of the phenyl ring plays a crucial role in enhancing the biological activity of these compounds. The reactivity and interaction patterns are influenced by both steric and electronic factors inherent in their molecular structures .
Case Studies
A notable study investigated a series of imidazo[1,2-a]pyridine derivatives for their anticancer effects. Among these, compounds with brominated phenyl groups demonstrated superior activity against various cancer cell lines compared to their non-brominated analogs. The study utilized both empirical and computational methods to correlate structural features with biological outcomes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone, and how do reaction conditions influence yield?
The compound can be synthesized via cyclocondensation between 2-Bromo-4-chloroacetophenone and 2-Amino-4-methylpyridine under reflux in ethanol, achieving ~65% yield after column chromatography purification . Alternative routes include Suzuki-Miyaura coupling (using 4-bromophenylboronic acid and imidazo[1,2-a]pyridine precursors with Pd catalysts) or Friedel-Crafts acylation , which require precise temperature control to avoid core decomposition .
Key Methodological Considerations:
- Catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions)
- Solvent polarity adjustments to optimize cyclization efficiency
- Use of anhydrous conditions to suppress side reactions
Table 1: Comparison of Synthetic Methods
Method | Starting Materials | Conditions | Yield | Key Challenges |
---|---|---|---|---|
Cyclocondensation | 2-Bromo-4-chloroacetophenone, 2-Amino-4-methylpyridine | Reflux in ethanol | 65% | Byproduct formation |
Suzuki-Miyaura Coupling | 4-Bromophenylboronic acid, 7-Methylimidazo precursor | Pd catalysis, 80°C | 50-70% | Catalyst sensitivity |
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals in the imidazo[1,2-a]pyridine core .
- X-ray Crystallography : Refine structures using SHELXL for high-resolution data, particularly to confirm the methanone bridge geometry .
- ESI-MS : Validate molecular weight with <2 ppm mass accuracy to distinguish isotopic patterns from bromine .
Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax values.
- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions with biological targets .
Advanced Research Questions
Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Parallel Synthesis : Introduce substituents (e.g., halogens, alkyl groups) at the 4-bromophenyl or 7-methyl positions via regioselective functionalization .
- Microwave-Assisted Reactions : Reduce reaction times (e.g., from 12h to 30min) while maintaining yields >80% .
- Crystallization Screening : Use solvent/antisolvent pairs (e.g., DCM/hexane) to improve purity for biological assays.
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Contradictions may arise from metabolic instability or off-target effects. A systematic approach includes:
Metabolic Stability Assays : Incubate the compound with liver microsomes to assess CYP450-mediated degradation .
Tissue Distribution Profiling : Use radiolabeled analogs (e.g., ¹⁴C-labeled) to quantify bioavailability.
Orthogonal Target Validation : Apply CRISPR knockouts or isothermal titration calorimetry (ITC) to confirm binding specificity .
Molecular Dynamics (MD) Simulations : Compare binding modes under physiological vs. experimental conditions .
Q. What advanced computational approaches enhance understanding of enzyme interactions?
- Molecular Docking (AutoDock Vina) : Screen against target enzymes (e.g., phosphodiesterases) using flexible ligand protocols .
- MD Simulations (AMBER) : Simulate >100 ns trajectories to assess binding stability and hydrogen-bond networks.
- MM/PBSA Free Energy Calculations : Quantify binding affinities and identify critical residues for mutagenesis studies .
Q. How should researchers handle discrepancies in crystallographic data refinement?
- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twin fractions and resolve overlapping reflections .
- Disorder Modeling : Apply PART/SUMP restraints for flexible substituents (e.g., 4-bromophenyl rotation).
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .
Q. What are the best practices for ensuring reproducibility in biological assays?
- Standardized Protocols : Pre-treat cell lines with mycoplasma inhibitors and use passage numbers <20 .
- Positive/Negative Controls : Include reference inhibitors (e.g., miltefosine for antiparasitic assays) and vehicle-only groups.
- Data Normalization : Express activity as % inhibition relative to controls, with triplicate technical replicates.
Properties
CAS No. |
853334-57-3 |
---|---|
Molecular Formula |
C15H11BrN2O |
Molecular Weight |
315.16 g/mol |
IUPAC Name |
(4-bromophenyl)-(7-methylimidazo[1,2-a]pyridin-3-yl)methanone |
InChI |
InChI=1S/C15H11BrN2O/c1-10-6-7-18-13(9-17-14(18)8-10)15(19)11-2-4-12(16)5-3-11/h2-9H,1H3 |
InChI Key |
YPGMOKCSLDJKJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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